molecular formula C25H27ClN2O6 B11190557 4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11190557
M. Wt: 486.9 g/mol
InChI Key: AVOYCYIWEZXSFB-LNVKXUELSA-N
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Description

4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a chlorobenzoyl group, a dimethoxyphenyl group, a hydroxy group, and a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate nucleophile to form the chlorobenzoyl intermediate.

    Introduction of the dimethoxyphenyl group: The next step involves the coupling of the chlorobenzoyl intermediate with a 3,4-dimethoxyphenyl derivative under suitable conditions.

    Formation of the pyrrol-2-one ring: The final step involves the cyclization of the intermediate to form the pyrrol-2-one ring, incorporating the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoyl derivatives: Compounds with similar structures that contain the 4-chlorobenzoyl group.

    Dimethoxyphenyl derivatives: Compounds that contain the 3,4-dimethoxyphenyl group.

    Morpholine derivatives: Compounds that contain the morpholine moiety.

Uniqueness

The uniqueness of 4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H27ClN2O6

Molecular Weight

486.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27ClN2O6/c1-32-19-8-5-17(15-20(19)33-2)22-21(23(29)16-3-6-18(26)7-4-16)24(30)25(31)28(22)10-9-27-11-13-34-14-12-27/h3-8,15,22,29H,9-14H2,1-2H3/b23-21-

InChI Key

AVOYCYIWEZXSFB-LNVKXUELSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCN4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4)OC

Origin of Product

United States

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